molecular formula C15H11ClFNO3 B1459972 Methyl 4-{[(5-chloro-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate CAS No. 1296225-20-1

Methyl 4-{[(5-chloro-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate

Cat. No.: B1459972
CAS No.: 1296225-20-1
M. Wt: 307.7 g/mol
InChI Key: HWTSNMXWZKPMOA-UHFFFAOYSA-N
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Description

Methyl 4-{[(5-chloro-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate is a useful research compound. Its molecular formula is C15H11ClFNO3 and its molecular weight is 307.7 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[(5-chloro-2-hydroxyphenyl)methylideneamino]-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO3/c1-21-15(20)9-2-4-13(12(17)7-9)18-8-10-6-11(16)3-5-14(10)19/h2-8,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTSNMXWZKPMOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{[(5-chloro-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C19H18ClF2N2O3
  • Molecular Weight : 396.81 g/mol

The structure features a benzoate moiety substituted with a fluorine atom and a chloro-hydroxyphenyl group, which may contribute to its biological effects.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in cancer cell proliferation, such as MDM2 (Murine Double Minute 2) .
  • Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant properties, which can mitigate oxidative stress in cells .
  • Cell Cycle Modulation : By affecting cell cycle regulation, this compound may induce apoptosis in cancer cells, leading to reduced tumor growth .

Antitumor Activity

A significant area of interest is the compound's antitumor activity. In vitro studies have demonstrated that it can effectively inhibit the growth of various cancer cell lines. For instance, a study reported that the compound exhibited over 80% inhibition of cell growth in certain tumor models .

Case Studies

  • Study on MDM2 Inhibition : A case study highlighted its role as an MDM2 inhibitor, showing a high binding affinity (IC50 = 6.4 nM) and significant antitumor efficacy across multiple cancer types . This suggests potential for development as an anticancer therapeutic.
  • Toxicity and Safety Profile : Another investigation assessed the compound's toxicity in murine models, revealing a favorable safety profile at therapeutic doses, which is critical for further clinical development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Antitumor Activity>80% inhibition in cancer cell lines
MDM2 InhibitionIC50 = 6.4 nM
Antioxidant ActivityMitigates oxidative stress
Safety ProfileFavorable toxicity at therapeutic doses

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-{[(5-chloro-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate
Reactant of Route 2
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Methyl 4-{[(5-chloro-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.